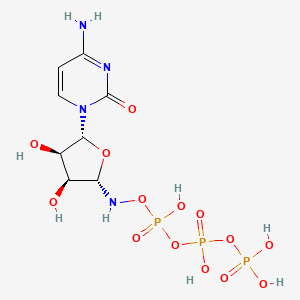

5'-Azacytidine 5'-triphosphate

Übersicht

Beschreibung

5’-Azacytidine 5’-triphosphate is a synthetic nucleoside analog of cytidine, a naturally occurring nucleoside in DNA and RNA. This compound is known for its significant role in the inhibition of DNA methylation, making it a valuable tool in epigenetic research and cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5’-Azacytidine 5’-triphosphate is synthesized from 5-azacytidine through a chemical phosphorylation process. The synthesis involves the use of phosphorylating agents under controlled conditions to ensure the formation of the triphosphate group .

Industrial Production Methods

The industrial production of 5’-Azacytidine 5’-triphosphate involves large-scale chemical synthesis techniques. These methods are designed to produce the compound in high purity and yield, suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Azacytidine 5’-triphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-Azacytidine 5’-triphosphate, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

5'-Azacytidine 5'-triphosphate has been extensively studied for its antitumor effects, particularly in hematological malignancies and solid tumors.

- Myelodysplastic Syndromes : Azacitidine (the parent compound) is used clinically to treat myelodysplastic syndromes. It has been shown to improve survival rates by inducing differentiation of abnormal hematopoietic cells and reducing blood transfusion needs.

- Pancreatic Cancer : A study demonstrated that treatment with 5'-Azacytidine significantly reduced tumor size in pancreatic cancer models. Mice treated with the compound showed an average tumor size reduction from 253.9 mm³ to 131.7 mm³ compared to controls .

| Study Focus | Treatment | Result |

|---|---|---|

| Myelodysplastic Syndromes | Azacitidine | Improved survival rates |

| Pancreatic Cancer | Azacitidine | Tumor size reduction from 253.9 mm³ to 131.7 mm³ |

Epigenetic Reprogramming

The compound's ability to induce epigenetic changes has been leveraged in various studies aimed at reprogramming cellular behavior.

- Gene Reactivation : Research indicates that 5'-Azacytidine can reactivate silenced genes through DNA demethylation, which is essential for therapeutic strategies targeting solid tumors .

- In Vivo Studies : In animal models, administration of 5'-Azacytidine led to significant alterations in gene expression profiles associated with tumor suppression, highlighting its potential as an epigenetic therapeutic agent .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of 5'-Azacytidine.

- T-cell Functionality : It has been shown to inhibit T-cell activation and proliferation, which can be beneficial in preventing graft-versus-host disease post-transplantation. In one study, administration of the compound significantly increased survival rates in mouse models following allogeneic transplantation .

Case Study: Myelodysplastic Syndromes (MDS)

In clinical settings, azacitidine has been pivotal for treating MDS. A notable study reported that patients receiving azacitidine demonstrated improved overall survival and quality of life compared to those receiving supportive care alone.

Case Study: Pancreatic Cancer

A pilot study involving PANC-1 cells implanted into nude mice showed that treatment with 5'-Azacytidine resulted in a marked reduction in tumor size and improved gene expression related to insulin production, indicating a reversion of the malignant phenotype .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Application Area | Findings |

|---|---|

| Cancer Treatment | Significant tumor size reduction in pancreatic cancer models |

| Epigenetic Reprogramming | Reactivation of silenced genes leading to enhanced therapeutic responses |

| Immunomodulation | Inhibition of T-cell activation beneficial for post-transplantation outcomes |

Wirkmechanismus

5’-Azacytidine 5’-triphosphate exerts its effects primarily through the inhibition of DNA methyltransferase, an enzyme responsible for adding methyl groups to DNA. By incorporating into DNA, the compound prevents the enzyme from methylating DNA, leading to hypomethylation and reactivation of tumor suppressor genes. This mechanism is crucial in its anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-aza-2’-deoxycytidine (Decitabine): Another nucleoside analog with similar DNA methylation inhibitory properties.

Cytidine: The natural nucleoside from which 5’-Azacytidine 5’-triphosphate is derived.

Uniqueness

5’-Azacytidine 5’-triphosphate is unique due to its ability to incorporate into both DNA and RNA, disrupting their normal functions and leading to cytotoxicity in cancer cells. This dual action makes it a potent agent in cancer therapy compared to other similar compounds .

Biologische Aktivität

5'-Azacytidine 5'-triphosphate (5-AzCTP) is a nucleotide analogue derived from 5-azacytidine, a well-known demethylating agent that has garnered significant attention for its biological activities, particularly in the context of cancer therapy and immunomodulation. This article delves into the biological activity of 5-AzCTP, summarizing key findings from diverse studies and presenting data tables and case studies to illustrate its mechanisms and effects.

5-AzCTP exerts its biological effects primarily through the following mechanisms:

- Inhibition of DNA Methylation : 5-AzCTP incorporates into RNA and DNA, disrupting normal methylation patterns. This incorporation leads to hypomethylation, which can reactivate silenced genes, particularly tumor suppressor genes in cancer cells .

- RNA Metabolism Disruption : By substituting for cytidine in RNA, 5-AzCTP interferes with RNA processing and protein synthesis. This disruption can lead to altered gene expression profiles that may inhibit tumor growth .

- Immunomodulatory Effects : Studies have shown that 5-AzCTP can modulate T-cell functions, inhibiting proliferation and activation while promoting the expansion of regulatory T cells. This property is particularly relevant in the context of graft-versus-host disease in transplantation models .

Antineoplastic Activity

A significant body of research has focused on the antitumor effects of 5-AzCTP:

- Case Study: Myelodysplastic Syndromes (MDS) : In clinical settings, azacitidine (the parent compound of 5-AzCTP) is used to treat MDS. It has been shown to improve survival rates by inducing differentiation of abnormal hematopoietic cells and reducing the need for blood transfusions .

- Tumor Size Reduction : In a study involving pancreatic cancer models, mice treated with azacitidine demonstrated significant tumor size reduction compared to control groups. The average size of tumors was reduced from 253.9 mm³ to 131.7 mm³ after treatment with azacitidine .

Immunomodulatory Effects

The immunomodulatory properties of 5-AzCTP have been highlighted in several studies:

- T-cell Functionality : Research indicates that 5-AzCTP inhibits T-cell activation and proliferation, which can be beneficial in preventing graft-versus-host disease post-transplantation. In one study, administration of 1 mg/kg of 5-AzCTP significantly increased survival rates in a mouse model of allogeneic transplantation .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWUHFDEXOSOCJ-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-74-6 | |

| Record name | 5'-Azacytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5'-Azacytidine 5'-triphosphate interact with its target and what are the downstream effects?

A1: this compound (5-aza-CTP) acts as a potent inhibitor of DNA methyltransferases. [] This inhibition arises from the substitution of nitrogen for carbon at the 5-position of the cytosine ring, leading to a strong, possibly covalent, interaction with the enzyme. [] This interaction prevents methylation of DNA, impacting gene expression patterns and cellular function.

Q2: What is the mechanism behind this compound's inhibition of uridine-cytidine kinase?

A2: 5-aza-CTP demonstrates competitive inhibition with respect to adenosine 5'-triphosphate and noncompetitive inhibition concerning nucleoside substrates in the uridine-cytidine kinase catalyzed reaction. [] This inhibition specifically impacts the phosphorylation of 5-azacytidine more strongly than that of uridine and cytidine. [] As a result, the intracellular formation of 5-azacytidine nucleotides may be limited due to this feedback inhibition. []

Q3: What are the challenges associated with studying this compound?

A5: One challenge lies in the inherent instability of 5-aza-CTP in solution, particularly due to the labile triazine ring. [] This instability necessitates careful handling and storage to prevent degradation. Furthermore, analytical methods need to account for potential degradation products to ensure accurate quantification and characterization. Further research into stabilizing formulations or alternative synthetic routes could facilitate easier handling and broader applications of this molecule in research and potentially therapeutic settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.